2-(3,4-dichlorophenyl)tetrahydro-1H-1lambda~6~-isothiazole-1,1-dione
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Overview
Description
2-(3,4-Dichlorophenyl)tetrahydro-1H-1lambda6-isothiazole-1,1-dione is a chemical compound characterized by its dichlorophenyl group attached to a tetrahydro-1H-1lambda6-isothiazole-1,1-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dichlorophenyl)tetrahydro-1H-1lambda6-isothiazole-1,1-dione typically involves the reaction of 3,4-dichlorophenylamine with appropriate reagents under controlled conditions. One common method includes the cyclization of 3,4-dichlorophenylamine with thiocarbonyl chloride in the presence of a base.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its dichlorophenyl group makes it a versatile building block for various organic reactions.
Biology: In biological research, 2-(3,4-dichlorophenyl)tetrahydro-1H-1lambda6-isothiazole-1,1-dione has been studied for its potential antimicrobial properties. It may serve as a precursor for developing new antibiotics or antifungal agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of drugs targeting specific diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique structure allows for the creation of novel products with specific properties.
Mechanism of Action
The mechanism by which 2-(3,4-dichlorophenyl)tetrahydro-1H-1lambda6-isothiazole-1,1-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but generally, the compound may inhibit or activate certain biochemical processes.
Comparison with Similar Compounds
2,4-Dichlorophenol
3,4-Dichlorophenol
2-(3,4-Dichlorophenoxy)acetamide
Uniqueness: 2-(3,4-Dichlorophenyl)tetrahydro-1H-1lambda6-isothiazole-1,1-dione stands out due to its specific isothiazole ring structure, which is not commonly found in other dichlorophenyl compounds
Biological Activity
The compound 2-(3,4-dichlorophenyl)tetrahydro-1H-1lambda~6~-isothiazole-1,1-dione is a member of the isothiazole family, which is known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a tetrahydro isothiazole ring with a dichlorophenyl substituent. The presence of the dichlorophenyl group is significant as it influences the compound's pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing isothiazole and its derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Isothiazoles have demonstrated efficacy against a range of pathogens due to their ability to inhibit essential enzymes in microorganisms .
- Antitumor Activity : Several studies have reported that thiazole-containing compounds exhibit cytotoxic effects against cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances this activity .
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes with thiol groups at their active sites by forming mixed disulfides .
- Cell Cycle Interference : It can induce apoptosis in cancer cells by disrupting cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : This can lead to oxidative stress and subsequent cell death in tumor cells.
Anticancer Activity
A study evaluating various thiazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The IC50 values ranged from 0.5 µM to 5 µM depending on the structural modifications and the specific cell line tested .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HT29 (Colon Cancer) | 0.5 |
Compound B | Jurkat (Leukemia) | 2.0 |
Compound C | A431 (Skin Cancer) | 3.5 |
Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives of isothiazoles were tested against common bacterial strains such as E. coli and S. aureus. The results indicated that the dichlorophenyl substitution significantly enhanced antibacterial activity.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 12 µg/mL |
S. aureus | 8 µg/mL |
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-1,2-thiazolidine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2S/c10-8-3-2-7(6-9(8)11)12-4-1-5-15(12,13)14/h2-3,6H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIUMEZARMFAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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